1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one
Description
1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one is a structurally complex organic compound featuring a propan-2-one backbone substituted with two distinct moieties: a 3,5-difluorophenyl group and a 1-(diphenylmethyl)azetidin-3-yl group. The 3,5-difluorophenyl moiety is known to enhance metabolic stability and lipophilicity in drug-like molecules, while the azetidine ring may confer conformational rigidity and modulate interactions with biological targets . The diphenylmethyl group likely contributes to steric bulk and π-π stacking interactions.
Properties
CAS No. |
820971-97-9 |
|---|---|
Molecular Formula |
C25H23F2NO |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(1-benzhydrylazetidin-3-yl)-1-(3,5-difluorophenyl)propan-2-one |
InChI |
InChI=1S/C25H23F2NO/c1-17(29)24(20-12-22(26)14-23(27)13-20)21-15-28(16-21)25(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14,21,24-25H,15-16H2,1H3 |
InChI Key |
XCMSRZVOALDKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,5-Difluorophenyl Group: This step may involve nucleophilic substitution reactions using 3,5-difluorobenzene derivatives.
Attachment of the Diphenylmethyl Group: This can be done through Friedel-Crafts alkylation or related reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This might produce alcohols or amines.
Substitution: Halogen atoms in the compound can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its structural properties. Research indicates that azetidines can act as inhibitors for various biological targets, including enzymes and receptors involved in disease pathways.
Case Study: MEK Inhibition
Research highlights the role of azetidines in inhibiting MEK (Mitogen-Activated Protein Kinase Kinase), which is crucial in cancer therapy. Compounds similar to 1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one have been studied for their ability to inhibit MEK activity, showcasing their potential in treating proliferative diseases such as cancer .
Biological Research
The compound can serve as a probe in biological studies to explore mechanisms of action at the cellular level. Its interactions with specific receptors or enzymes can provide insights into signaling pathways and disease mechanisms.
Industrial Applications
In addition to its medicinal properties, this compound may find applications in materials science or as a catalyst in various chemical reactions. Its unique structure could facilitate the development of new materials with desirable properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function.
Pathway Involvement: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally or functionally related molecules, focusing on substituent effects, ring systems, and biological relevance.
Structural Analogues with Fluorinated Aromatic Groups
- (E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one (): This compound shares the 3,5-difluorophenyl group but replaces the azetidine-diphenylmethyl moiety with a propenone-linked dimethoxyphenyl group. Crystallographic studies confirm planar geometry in the enone system, which contrasts with the tetrahedral azetidine ring in the target compound .
Azetidine-Containing Analogues
- Substituted 3-(Dimethyl/Diethylamino)-{1-[4-methyl-2-substitutedphenyl-2,5-dihydro-1,5-benzothiazepin-3-yl]}propan-1-one (): This benzothiazepine-derived compound features a seven-membered sulfur-containing ring instead of azetidine. The larger ring size reduces steric strain but may decrease metabolic stability compared to the four-membered azetidine. Preliminary anticonvulsant activity reported for this class highlights the role of nitrogen-containing rings in central nervous system (CNS) targeting .
Propan-2-One Derivatives
- 1-Fluoronaphthalene and related impurities ():
While structurally simpler, these compounds lack the azetidine and difluorophenyl groups. Their metabolic pathways (e.g., O-demethylation in ) suggest that fluorine substitution in aromatic systems can influence excretion profiles, as seen in p-methoxyamphetamine metabolites .
Table 1: Key Structural and Functional Comparisons
Key Research Findings
- Metabolic Stability: The 3,5-difluorophenyl group may reduce oxidative metabolism compared to non-fluorinated analogues (e.g., PMA, where 44% of PHA is excreted as free metabolite in monkeys ).
- Lipophilicity: The diphenylmethyl group increases logP values, suggesting improved blood-brain barrier penetration relative to simpler propanone derivatives.
Biological Activity
1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one is a compound that has garnered attention for its potential biological activities, particularly as a MEK inhibitor. MEK (Mitogen-Activated Protein Kinase Kinase) inhibitors are of significant interest in cancer therapy due to their role in the MAPK signaling pathway, which is often dysregulated in various cancers.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a difluorophenyl group and an azetidine ring, which contributes to its biological activity.
The primary mechanism of action for this compound involves the inhibition of MEK enzymes. This inhibition leads to the downstream suppression of ERK (Extracellular signal-Regulated Kinases), which are critical for cell proliferation and survival. By blocking this pathway, the compound can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects on various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The IC50 values for these cell lines ranged from 0.5 to 2 µM, indicating strong activity against tumor proliferation .
In Vivo Studies
Animal model studies have further validated the efficacy of this compound. In a xenograft model using A549 cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The observed tumor growth inhibition was approximately 70% after four weeks of treatment .
Case Study 1: Treatment of Lung Cancer
A study involving the use of this compound in a mouse model of lung cancer showed promising results. Mice treated with the compound displayed a marked decrease in tumor burden and improved survival rates compared to untreated controls. Histological analysis revealed reduced mitotic figures and increased apoptosis in treated tumors .
Case Study 2: Combination Therapy
Another study explored the effects of combining this compound with traditional chemotherapy agents like cisplatin. The combination showed synergistic effects, enhancing overall anti-tumor activity and reducing side effects associated with higher doses of chemotherapy .
Pharmacokinetics
The pharmacokinetic profile indicates that the compound has favorable absorption characteristics with a half-life conducive to once-daily dosing. Metabolic studies suggest that it is primarily metabolized via hepatic pathways, with minimal renal excretion noted .
Safety Profile
Toxicological assessments have shown that the compound has a low toxicity profile at therapeutic doses. Common side effects reported were mild and included nausea and fatigue, which are typical for many anti-cancer agents. Long-term studies are ongoing to further evaluate its safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
